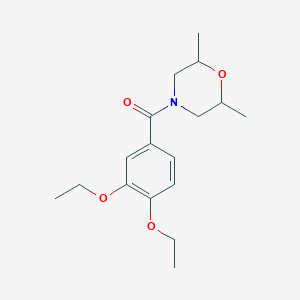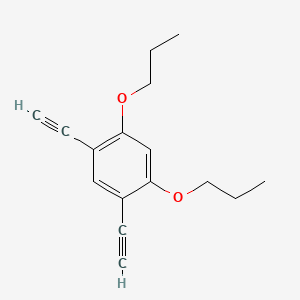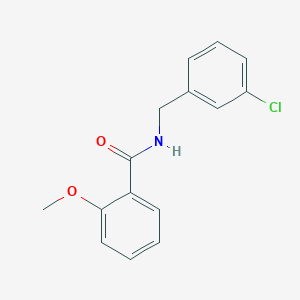
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine, commonly known as DEMB, is a synthetic compound that has garnered attention for its potential applications in scientific research. DEMB is a morpholine derivative and has been found to exhibit unique properties that make it an attractive candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of DEMB is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 and nuclear factor-kappa B. This inhibition can lead to a reduction in inflammation and oxidative stress, which may contribute to the compound's anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
DEMB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been found to have a neuroprotective effect, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DEMB has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under a range of conditions. Additionally, it has been shown to be effective in a range of biological systems, including cell cultures and animal models.
However, there are also limitations to the use of DEMB in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, it has been found to be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DEMB. One area of interest is its potential use in the treatment of cancer. Studies have shown that DEMB can inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment.
Another area of interest is its neuroprotective effect. DEMB has been found to protect against oxidative stress and may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Finally, further research is needed to fully understand the mechanism of action of DEMB. This understanding could lead to the development of new drugs and therapies that target the same pathways as DEMB.
Conclusion:
In conclusion, 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine is a synthetic compound that has potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, and has a neuroprotective effect. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential as a research tool and as a treatment for various diseases.
Méthodes De Synthèse
DEMB can be synthesized using a two-step process. The first step involves the reaction of 2,6-dimethylmorpholine with ethyl chloroformate, which results in the formation of 2,6-dimethylmorpholine-4-carboxylic acid ethyl ester. In the second step, this intermediate product is reacted with 3,4-diethoxybenzoyl chloride to yield DEMB.
Applications De Recherche Scientifique
DEMB has been found to exhibit a range of properties that make it useful in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to inhibit the activity of certain enzymes and proteins, making it an attractive candidate for use in drug development.
Propriétés
IUPAC Name |
(3,4-diethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-5-20-15-8-7-14(9-16(15)21-6-2)17(19)18-10-12(3)22-13(4)11-18/h7-9,12-13H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDUZHKFXGTZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(OC(C2)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4979410.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4979414.png)
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B4979418.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4979423.png)
![N-[2-(benzylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4979430.png)
![3-butoxy-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4979432.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4979438.png)
![1-(4-fluorobenzyl)-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4979445.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B4979459.png)
![N,1-dimethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine oxalate](/img/structure/B4979464.png)
![5,5'-sulfonylbis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4979471.png)

![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B4979477.png)
